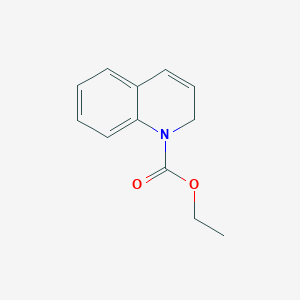
1(2H)-Quinolinecarboxylic acid, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Quinolinecarboxylic acid, ethyl ester, also known as ethyl quinoline-2-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that is widely used as a building block in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester is not fully understood. However, studies have shown that it targets various enzymes and receptors in the body, leading to the inhibition of their activity. This results in the disruption of various cellular processes, leading to the observed biological effects.
Effets Biochimiques Et Physiologiques
1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester has been shown to exhibit various biochemical and physiological effects. It has been found to possess potent antioxidant and anti-inflammatory properties. The compound has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester in lab experiments is its versatility. The compound can be easily modified to yield various derivatives, making it a valuable tool in drug discovery and development. However, one of the limitations of using the compound is its toxicity. High doses of the compound have been shown to be toxic to cells, making it important to use the compound in appropriate concentrations.
Orientations Futures
1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester has shown great potential in various fields, including drug discovery and development. Future research should focus on further elucidating the mechanism of action of the compound and its potential applications in various diseases. Additionally, the compound should be further optimized to reduce its toxicity and increase its efficacy.
Méthodes De Synthèse
The synthesis of 1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester involves the reaction of 2-aminobenzoic acid with 1(2H)-Quinolinecarboxylic acid, ethyl ester chloroformate in the presence of a base. The resulting intermediate is then cyclized to form the final product. This method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester has been extensively studied for its potential applications in various fields. It has been found to possess antibacterial, antifungal, antiviral, and anticancer properties. The compound has been used as a building block in the synthesis of various compounds, including quinoline-based drugs.
Propriétés
Numéro CAS |
16322-14-8 |
|---|---|
Nom du produit |
1(2H)-Quinolinecarboxylic acid, ethyl ester |
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
ethyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)13-9-5-7-10-6-3-4-8-11(10)13/h3-8H,2,9H2,1H3 |
Clé InChI |
GZVVNAWGGPWOOK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC=CC2=CC=CC=C21 |
SMILES canonique |
CCOC(=O)N1CC=CC2=CC=CC=C21 |
Autres numéros CAS |
16322-14-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)



![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)
